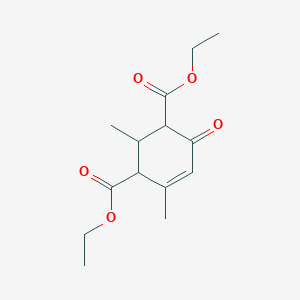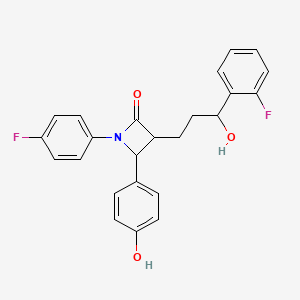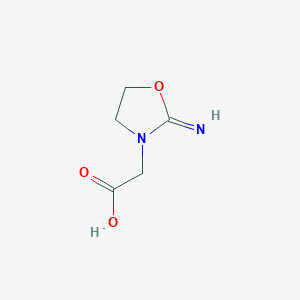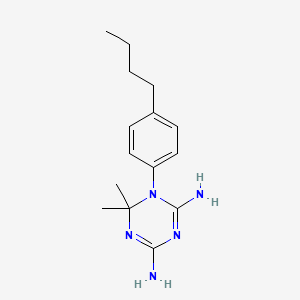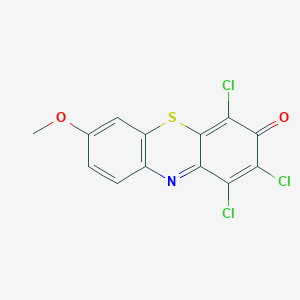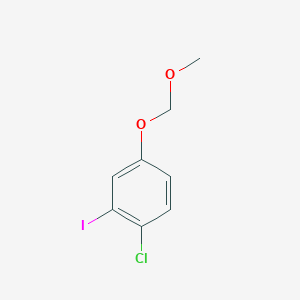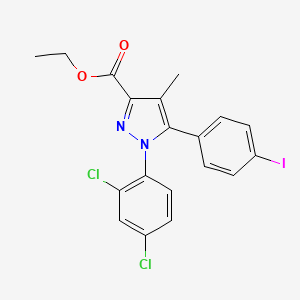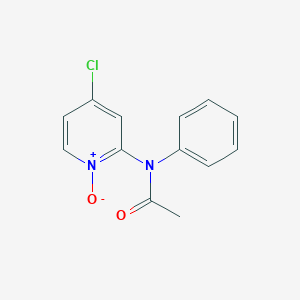
N-(4-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-CHLORO-1-OXIDO-PYRIDIN-2-YL)-N-PHENYL-ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated pyridine ring and a phenyl group attached to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-1-OXIDO-PYRIDIN-2-YL)-N-PHENYL-ACETAMIDE typically involves the following steps:
Chlorination of Pyridine: The starting material, pyridine, is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 4-position.
Oxidation: The chlorinated pyridine is then oxidized to form the corresponding N-oxide. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Amidation: The N-oxide is reacted with phenylacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of N-(4-CHLORO-1-OXIDO-PYRIDIN-2-YL)-N-PHENYL-ACETAMIDE may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
N-(4-CHLORO-1-OXIDO-PYRIDIN-2-YL)-N-PHENYL-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amide.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
科学研究应用
Chemistry
In chemistry, N-(4-CHLORO-1-OXIDO-PYRIDIN-2-YL)-N-PHENYL-ACETAMIDE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, N-(4-CHLORO-1-OXIDO-PYRIDIN-2-YL)-N-PHENYL-ACETAMIDE could be explored as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and other specialty chemicals. Its unique properties can be leveraged to create products with enhanced performance.
作用机制
The mechanism of action of N-(4-CHLORO-1-OXIDO-PYRIDIN-2-YL)-N-PHENYL-ACETAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
N-(4-Chloropyridin-2-yl)-N-phenylacetamide: Lacks the N-oxide group, which may result in different chemical and biological properties.
N-(4-Bromo-1-oxido-pyridin-2-yl)-N-phenylacetamide: Similar structure with a bromine atom instead of chlorine, potentially leading to different reactivity.
N-(4-Chloro-1-oxido-pyridin-2-yl)-N-methylacetamide: Methyl group instead of phenyl, which may affect its interactions and applications.
Uniqueness
N-(4-CHLORO-1-OXIDO-PYRIDIN-2-YL)-N-PHENYL-ACETAMIDE is unique due to the presence of both the N-oxide and the phenylacetamide moiety. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
75291-52-0 |
|---|---|
分子式 |
C13H11ClN2O2 |
分子量 |
262.69 g/mol |
IUPAC 名称 |
N-(4-chloro-1-oxidopyridin-1-ium-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C13H11ClN2O2/c1-10(17)16(12-5-3-2-4-6-12)13-9-11(14)7-8-15(13)18/h2-9H,1H3 |
InChI 键 |
HHCIVBXZIPRYIE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C1=CC=CC=C1)C2=[N+](C=CC(=C2)Cl)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


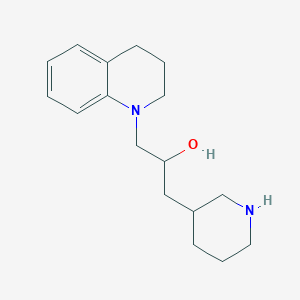
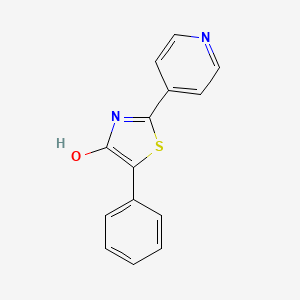
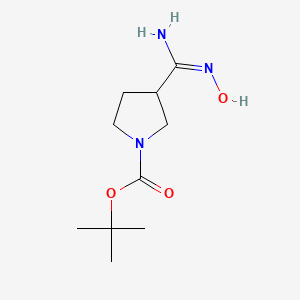
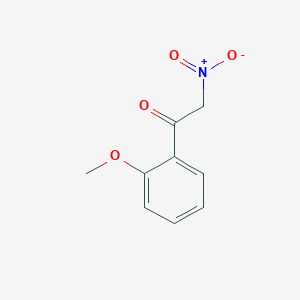
![3-(4-Aminophenyl)-7-(pyridin-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14011166.png)
![5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B14011177.png)
